Sodium hexadecyl sulfate-d33
Description
Significance of Isotopic Labeling in Complex Chemical and Biological Systems
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. studysmarter.co.uk By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen with deuterium (B1214612), scientists can probe the intricacies of molecular behavior without significantly altering the chemical properties of the system under study. wikipedia.orgmusechem.com This method is crucial for understanding reaction mechanisms, molecular transformations, and the dynamics of complex systems. studysmarter.co.ukmetwarebio.com
The substitution of hydrogen with deuterium, a process known as deuteration, provides a powerful means to investigate molecular structures and interactions. riconnected.org.au This is because deuterium has a different mass and nuclear magnetic resonance properties compared to hydrogen, allowing it to be distinguished in various analytical techniques. wikipedia.orgmetwarebio.com Techniques like mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can detect the presence and location of deuterium atoms, providing detailed insights into molecular pathways and structures. wikipedia.org
Overview of Sodium Hexadecyl Sulfate-d33 as a Specialized Research Probe
This compound is the deuterated form of sodium hexadecyl sulfate (B86663), an anionic surfactant. medchemexpress.commedchemexpress.commedchemexpress.eu In this compound, all 33 hydrogen atoms on the hexadecyl alkyl chain have been replaced with deuterium atoms. guidechem.comcdnisotopes.com This extensive deuteration makes it an invaluable probe in various research applications, particularly in studies involving neutron scattering and nuclear magnetic resonance. nih.govtandfonline.com Its amphiphilic nature, possessing both a hydrophilic sulfate head and a hydrophobic deuterated alkyl tail, allows it to self-assemble in solutions, forming structures like micelles. smolecule.com The deuterated chain provides a strong contrast for neutron scattering experiments, enabling detailed structural analysis of these aggregates and their interactions with other molecules. smolecule.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | CD₃(CD₂)₁₅OSO₃Na |
| Molecular Weight | 377.69 g/mol cdnisotopes.comnih.govusbio.net |
| Isotopic Enrichment | ≥98 atom % D smolecule.com |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| CAS Number | 2708287-31-2 guidechem.comcdnisotopes.com |
Structure
2D Structure
Properties
Molecular Formula |
C16H34NaO4S |
|---|---|
Molecular Weight |
378.7 g/mol |
InChI |
InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2; |
InChI Key |
HMWHAHJOIHEFOG-XZAQTRAVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)O.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Isotopic Incorporation
Strategies for Deuteration of Long-Chain Alkyl Sulfate (B86663) Surfactants
The synthesis of long-chain alkyl sulfates with perdeuterated alkyl chains, such as sodium hexadecyl sulfate-d33, can be achieved through several strategic routes.
Direct hydrogen-deuterium (H/D) exchange is a primary strategy for producing deuterated molecules, valued for its potential to use readily available, non-deuterated precursors and an inexpensive deuterium (B1214612) source like deuterium oxide (D₂O). researchgate.net This approach typically requires a catalyst to activate the stable C-H bonds of the alkyl chain.
Heterogeneous Catalysis: Platinum group metals on a carbon support (e.g., Pt/C, Pd/C, Rh/C) are effective catalysts for H/D exchange on alkanes and alkyl chains. jst.go.jp The reaction is often performed under hydrothermal conditions, where the alkyl precursor is heated with D₂O in the presence of the catalyst. europa.euiucr.org This process can lead to multi-deuterated products, and by controlling reaction conditions, high levels of deuterium incorporation can be achieved. jst.go.jp For the synthesis of the hexadecanol-d33 precursor, a fatty acid like palmitic acid could be subjected to these conditions, followed by reduction.
Homogeneous Catalysis: Transition metal complexes, such as those involving iridium or ruthenium, can also catalyze H/D exchange. researchgate.net These methods can sometimes offer higher selectivity but may be more complex to implement and separate from the product.
While direct exchange is a powerful tool, achieving complete and uniform deuteration (perdeuteration) across all 33 positions of the hexadecyl chain can be challenging and may require multiple reaction cycles. europa.eu
The most common and reliable method for synthesizing a uniformly deuterated surfactant like this compound is through the use of a perdeuterated precursor. tandfonline.com This strategy separates the deuteration step from the final surfactant synthesis.
The typical reaction involves two main stages:
Preparation of Hexadecanol-d33: The perdeuterated alcohol is the key intermediate. It is often produced by the reduction of a corresponding deuterated carboxylic acid, d31-palmitic acid, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). tandfonline.com The d31-palmitic acid itself can be prepared via the direct H/D exchange methods described previously. europa.eu
Sulfonation and Neutralization: The resulting hexadecanol-d33 is then sulfonated. Common sulfonating agents include sulfur trioxide, chlorosulfonic acid, or sulfuric acid. tandfonline.com The reaction produces hexadecyl-d33 sulfuric acid, which is subsequently neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the final product, this compound. tandfonline.com
This precursor-based approach is generally preferred for producing high-purity, uniformly labeled materials, as it avoids potential side reactions and incomplete deuteration in the final surfactant structure. tandfonline.com
While this compound implies full deuteration of the alkyl chain, multi-step synthetic routes are crucial for creating surfactants with specific, non-uniform deuteration patterns. These tailored molecules can be powerful tools for detailed structural analysis, allowing researchers to highlight specific regions of the surfactant.
An illustrative analogy is the synthesis of deuterated oleic acid, which requires the coupling of two different deuterated alkyl chains. iucr.organsto.gov.au Such syntheses can involve:
Preparing two separate deuterated alkyl fragments with specific functionalities.
Joining the fragments using a chemical reaction, such as the Wittig reaction, to create the full-length chain with a tailored deuteration pattern. iucr.organsto.gov.au
Converting the resulting tailored long-chain molecule into a surfactant.
These multi-step routes offer the highest degree of control over the location of deuterium atoms but are often complex, time-consuming, and costly. sine2020.eu
Analytical Verification of Deuterium Labeling Efficacy and Positional Specificity
Assessment of Isotopic Purity
Isotopic purity refers to the percentage of the desired deuterated molecule (in this case, the d33 isotopologue) relative to all other isotopologues (d0, d1, d2...d32) present in the final sample. nih.gov
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI-HRMS), is the primary technique for this analysis. nih.govresearchgate.net The method is highly sensitive and can distinguish between the different isotopologues based on their mass-to-charge ratios. nih.gov By analyzing the relative intensities of the peaks in the mass spectrum corresponding to each isotopologue, the isotopic purity can be calculated with high accuracy. nih.govrsc.org
Table 1: Example Isotopic Purity Analysis of a this compound Batch via HRMS This table presents hypothetical data to illustrate the principle of isotopic purity assessment.
| Isotopologue | Measured Relative Abundance (%) |
|---|---|
| d33 | 97.5 |
| d32 | 1.8 |
| d31 | 0.5 |
| d30 | 0.2 |
| Calculated Isotopic Purity | 97.5% |
Determination of Deuterium Distribution within the Compound
¹H NMR Spectroscopy: This technique is used to quantify the amount of residual, non-exchanged protons at each position along the alkyl chain. By integrating the residual proton signals and comparing them to an internal standard, the site-specific level of deuteration can be determined. epj-conferences.org
²H NMR Spectroscopy: This method directly observes the deuterium nuclei, providing a spectrum that confirms the presence of deuterium at various positions. epj-conferences.organnualreviews.org
¹³C NMR Spectroscopy: The presence of a deuterium atom on a carbon causes a small but measurable shift in that carbon's NMR signal (an isotopic effect). This can be used to confirm and quantify deuteration at specific sites. researchgate.net
Together, these NMR techniques provide a comprehensive map of deuterium distribution, ensuring that the synthesis has produced the intended perdeuterated alkyl chain without unintended isotopic scrambling. Tandem mass spectrometry (MS/MS) can also contribute by analyzing fragmentation patterns, which can provide further information on the location of deuterium labels. nih.gov
Advanced Spectroscopic and Scattering Techniques for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for probing the structure and dynamics of molecules in solution. The use of deuterated surfactants like Sodium hexadecyl sulfate-d33 significantly enhances the capabilities of NMR in studying self-assembling systems.
Deuterium (B1214612) (²H) NMR spectroscopy is a powerful method for investigating the molecular dynamics and segmental orientation of surfactant molecules within aggregated structures. For highly deuterated compounds like this compound, where deuterium enrichment is typically high (e.g., 98-99 atom % D), ²H NMR becomes a particularly informative technique. smolecule.comcdnisotopes.comsigmaaldrich.com It allows for the direct observation of the deuterated segments, providing insights into their mobility and order. sigmaaldrich.com
In the context of micellar systems, ²H NMR can be used to determine the order parameters of the deuterated alkyl chain segments. This provides a detailed picture of the chain packing and flexibility from the headgroup towards the terminal methyl group within the micelle core. The quadrupolar splitting observed in the ²H NMR spectrum is directly related to the motional anisotropy of the C-D bonds, offering a quantitative measure of the local order.
The use of a perdeuterated surfactant like this compound dramatically simplifies the ¹H NMR spectrum of a sample. By eliminating the signals from the surfactant's alkyl chain, the remaining proton signals from other components in the system can be observed without overlapping resonances. smolecule.com This is particularly advantageous when studying the interaction of the surfactant with other molecules, such as drugs, polymers, or proteins.
For instance, in a mixed micellar system, if one surfactant is deuterated (like this compound) and the other is protonated, ¹H NMR can selectively probe the environment and dynamics of the protonated species within the aggregate. This approach has been used to study the composition and structure of mixed surfactant micelles. researchgate.net Furthermore, variable temperature ¹H NMR studies can provide information on the compositional and structural properties of such systems as a function of temperature. researchgate.net
Multi-nuclear NMR provides a more comprehensive understanding of the structure and interactions within surfactant aggregates.
²³Na NMR: This technique is particularly useful for studying the association of counterions, in this case, sodium ions (Na⁺), with the sulfate (B86663) headgroups of the micelles. The chemical shift and relaxation rate of the ²³Na nucleus are sensitive to its local environment. By monitoring changes in the ²³Na NMR signal, one can quantify the degree of counterion binding to the micellar surface. This information is crucial for understanding the electrostatic interactions that govern micelle formation and stability. Studies on similar systems, like DNA, have demonstrated the utility of ²³Na NMR in investigating counterion exchange reactions. nih.gov
Neutron Scattering Methodologies for Supramolecular Assembly Characterization
Neutron scattering techniques are exceptionally well-suited for studying the structure of soft matter systems, including surfactant solutions. The ability to use deuterated molecules like this compound is central to the power of these methods, particularly through contrast variation. smolecule.com
Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the size, shape, and aggregation number of micelles and vesicles in solution. nist.govnist.gov The key to SANS is the difference in scattering length density (SLD) between the solute and the solvent. nist.gov By using a deuterated surfactant such as this compound in a solvent that is a mixture of light water (H₂O) and heavy water (D₂O), one can systematically vary the solvent SLD to match different parts of the surfactant molecule. This is known as contrast variation. nih.govanl.gov
For example, by adjusting the H₂O/D₂O ratio, the solvent can be "contrast-matched" to the deuterated hydrocarbon core of the this compound micelles. In this condition, the scattering from the core is effectively invisible, and the SANS signal is dominated by the scattering from the protonated headgroups. Conversely, matching the solvent to the headgroups allows for the direct characterization of the core. This approach provides unambiguous information about the internal structure of the aggregates, such as the core and shell dimensions. nih.gov SANS studies have been used to investigate the growth of micelles, including transitions from spherical to ellipsoidal or rod-like structures, driven by changes in concentration, temperature, or the addition of salts. nist.govnist.govrsc.orgnih.gov
The table below summarizes typical parameters obtained from SANS experiments on surfactant systems.
| Parameter | Description | Typical Value/Range for Alkyl Sulfate Micelles |
| Aggregation Number (N) | The average number of surfactant molecules per micelle. | 50 - 150 |
| Micelle Core Radius (R_c) | The radius of the hydrophobic core of the micelle. | 15 - 25 Å |
| Headgroup Shell Thickness (t_s) | The thickness of the hydrated headgroup region. | 5 - 10 Å |
| Fractional Charge (α) | The fraction of counterions dissociated from the micelle. | 0.2 - 0.4 |
Note: These values are illustrative and can vary depending on the specific surfactant, concentration, temperature, and ionic strength.
Neutron reflectometry (NR) is a surface-sensitive technique used to study the structure of thin films and adsorbed layers at interfaces. manchester.ac.ukill.eu It is particularly powerful for characterizing surfactant adsorption at the air-water or solid-water interface. stfc.ac.uk The use of a deuterated surfactant like this compound is highly advantageous in NR experiments.
By measuring the reflectivity of a neutron beam from a surface, one can obtain a profile of the scattering length density perpendicular to the interface. When this compound is used in conjunction with different H₂O/D₂O mixtures as the subphase, contrast variation can be employed to highlight the structure of the adsorbed surfactant layer. For example, by using D₂O as the subphase, the deuterated alkyl chains of the surfactant have an SLD that is closer to that of the D₂O, while the protonated headgroup stands out. This allows for a detailed determination of the thickness of the adsorbed layer, the area per molecule, and the orientation and extension of the alkyl chains at the interface. stfc.ac.ukcore.ac.uk
NR studies have provided insights into the competitive and cooperative adsorption of surfactants and other molecules at interfaces. manchester.ac.ukd-nb.info For instance, research has explored the interaction of surfactants with model hair surfaces and the influence of other components on the adsorbed layer structure. ill.eu
The table below presents typical parameters determined from neutron reflectometry studies of adsorbed surfactant layers.
| Parameter | Description | Typical Value/Range for C16 Surfactants |
| Area per Molecule (A) | The average area occupied by a single surfactant molecule at the interface. | 30 - 60 Ų/molecule |
| Layer Thickness (τ) | The thickness of the adsorbed surfactant monolayer. | 15 - 25 Å |
| Surface Excess (Γ) | The concentration of surfactant at the interface relative to the bulk solution. | 2.5 - 4.0 x 10⁻¹⁰ mol/cm² |
| Roughness (σ) | A measure of the diffuseness of the interface. | 2 - 5 Å |
Note: These values are illustrative and depend on factors such as the subphase composition, temperature, and surfactant concentration.
Mass Spectrometry (MS) in Tracer and Quantitative Research
Mass spectrometry is a cornerstone technique for the analysis of this compound, leveraging its unique mass for tracer studies and high-precision quantification.
Application of Isotope Dilution Mass Spectrometry for High-Precision Analysis
Isotope Dilution Mass Spectrometry (IDMS) stands out as a primary method for the accurate quantification of surfactants. By using this compound as an internal standard, researchers can achieve high-precision measurements of its non-deuterated analogue, SHS, in various matrices. otsuka.co.jpnih.gov This approach effectively mitigates matrix effects and variations in instrument response, which are common challenges in complex sample analysis.
The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the analyte of interest (SHS). biorxiv.org After extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the ratio of the analyte to the isotopically labeled standard is measured. nih.gov Since the chemical and physical properties of the deuterated and non-deuterated forms are nearly identical, they co-elute and ionize similarly, but are distinguishable by their mass-to-charge ratio. This allows for highly accurate quantification, as the ratio is independent of sample loss during preparation and analysis. nih.govbiorxiv.org
Table 1: Properties of this compound Relevant to IDMS
| Property | Value |
|---|---|
| Molecular Formula | C₁₆D₃₃NaO₄S |
| Molecular Weight | 377.7 g/mol nih.gov |
| Isotopic Purity | Typically ≥98 atom % D cdnisotopes.com |
This table summarizes key properties of this compound used in Isotope Dilution Mass Spectrometry.
Utilization in Mechanistic Pathway Tracing Studies (e.g., degradation kinetics)
The deuterium labeling of this compound makes it an invaluable tracer for elucidating mechanistic pathways, such as degradation kinetics and metabolic fates. medchemexpress.complos.org By introducing the deuterated surfactant into a system, its journey and transformation can be selectively monitored without interference from endogenous or exogenous non-labeled analogues. plos.org
For instance, in environmental fate studies, researchers can track the biodegradation of SHS by introducing this compound into soil or water samples. Subsequent analysis using techniques like LC-MS/MS can identify and quantify the parent compound and its degradation products, providing clear insights into the degradation pathways and rates. rsc.org Similarly, in biological systems, deuterated surfactants can be used to study metabolic processes and cellular uptake. plos.orgresearchgate.net The deuterium atoms act as a stable isotopic label that can be traced through various biochemical transformations. otsuka.co.jp
Complementary Spectroscopic and Scattering Techniques for Aggregate Properties
Beyond mass spectrometry, other spectroscopic and scattering techniques are employed to investigate the self-assembly and aggregate properties of Sodium hexadecyl sulfate, with the deuterated form offering specific advantages in certain applications.
Fluorescence Spectroscopy for Critical Micelle Concentration Determination
Fluorescence spectroscopy is a widely used and sensitive technique for determining the critical micelle concentration (CMC) of surfactants, including Sodium hexadecyl sulfate. tandfonline.comacs.orgresearchgate.net The method often employs a fluorescent probe, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of its microenvironment. nih.govpsu.eduusc.es
Below the CMC, pyrene resides in the polar aqueous environment. As the surfactant concentration increases and micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. usc.esnih.gov This change in environment leads to distinct alterations in the pyrene fluorescence spectrum, such as a change in the intensity ratio of certain vibronic peaks (I₁/I₃) or an increase in excimer formation. usc.esnih.gov By plotting these spectral changes against the surfactant concentration, a sigmoidal curve is obtained, and the inflection point is taken as the CMC. psu.eduresearchgate.net While studies specifically detailing the CMC of this compound are not abundant, the principles are directly applicable, and minor differences in CMC compared to the non-deuterated form are expected to be minimal.
Table 2: Representative CMC Values for Anionic Surfactants Determined by Fluorescence Spectroscopy
| Surfactant | Probe | CMC (mM) | Reference |
|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Pyrene | 7.3 | nih.gov |
| Cetyltrimethylammonium Bromide (CTAB) | Pyrene | 0.98 | nih.gov |
This table provides examples of CMC values for similar anionic surfactants determined using fluorescence spectroscopy. The CMC of SHS can be influenced by factors like temperature and the presence of additives. tandfonline.com
Dynamic Light Scattering (DLS) for Aggregate Size and Stability Characterization
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution, such as surfactant micelles. aip.orgnih.gov DLS analyzes the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. aip.orgembl-hamburg.de From these fluctuations, the diffusion coefficient of the particles can be calculated, which is then related to their hydrodynamic radius via the Stokes-Einstein equation.
DLS is instrumental in characterizing the size and stability of Sodium hexadecyl sulfate micelles. researchgate.netnih.gov It can provide information on the average micelle size, the polydispersity of the size distribution, and how these properties change with concentration, temperature, or the addition of other substances. mdpi.comnih.govresearchgate.net For instance, studies have shown that for similar anionic surfactants, micelles are generally in the range of a few nanometers in diameter. researchgate.netresearchgate.net DLS can also be used to monitor the stability of surfactant formulations by detecting changes in aggregate size over time, which might indicate aggregation or degradation. nih.govresearchgate.net The use of deuterium oxide (D₂O) as a solvent, which has a different refractive index and viscosity than H₂O, can be a factor in DLS measurements and is sometimes used in conjunction with deuterated surfactants for contrast variation in neutron scattering studies. nih.govacs.org
Table 3: Typical Aggregate Sizes for Surfactant Systems Measured by DLS
| Surfactant System | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|
| Sodium Lauryl Ether Sulfate (SLES) micelles | 3 ± 1 | - |
| Mixed SLN of pillar nih.govarene and DTAC | Varies (e.g., 150-300) | Varies (e.g., 0.18-0.4) |
This table presents illustrative data on aggregate sizes for different surfactant and nanoparticle systems as determined by DLS, highlighting the technique's utility in size characterization. researchgate.netmdpi.comresearchgate.net
Physicochemical Investigations of Self Assembly and Aggregation Phenomena
Critical Micelle Concentration (CMC) Studies and Environmental Factors
The critical micelle concentration (CMC) is a fundamental parameter in surfactant science, representing the concentration threshold at which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. wikipedia.org This process is a hallmark of amphiphilic molecules like Sodium hexadecyl sulfate-d33, which possess both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group. Below the CMC, these molecules exist primarily as monomers in the solution or at interfaces. wikipedia.org Once the CMC is reached, the addition of more surfactant leads predominantly to the formation of new micelles. wikipedia.org The determination of the CMC is crucial for understanding and predicting the behavior of the surfactant in various applications. It can be measured using several techniques that detect the abrupt change in physical properties of the solution at the point of micellization, such as surface tension, conductivity, and fluorescence spectroscopy. iicbe.orgmdpi.comrsc.org
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in the hydrophobic alkyl chain of a surfactant can subtly influence its self-assembly behavior. Studies on analogous sodium alkyl sulfates, such as sodium dodecyl sulfate (B86663) (SDS), in deuterated water (D₂O) versus ordinary water (H₂O) provide insight into these effects. Research has shown that the CMC for sodium alkyl sulfates is slightly lower in D₂O compared to H₂O. osti.govumn.edu This suggests that the hydrophobic effect, a primary driving force for micellization, may be slightly stronger in D₂O. osti.gov
The thermodynamics of micellization can be described by the Gibbs free energy (ΔGₘ), enthalpy (ΔHₘ), and entropy (ΔSₘ) of the process. For sodium alkyl sulfates, the Gibbs energy of micelle formation is negative, indicating a spontaneous process, and can be estimated from the CMC value. nih.gov The primary driving force for micellization is the large positive entropy change (TΔSₘ > 0), which results from the release of structured water molecules from around the hydrophobic surfactant tails into the bulk solvent. nih.gov The enthalpy of micellization (ΔHₘ) for sodium alkyl sulfates is typically small and can be positive or negative depending on the temperature and chain length. nih.gov While direct thermodynamic data for this compound is not widely available, the principles derived from its non-deuterated and shorter-chain analogs suggest that deuteration would lead to minor, but measurable, shifts in these thermodynamic parameters, reflecting a slightly more favorable micellization process.
Table 1: Comparison of Critical Micelle Concentration (CMC) for Sodium Lauryl Sulfate in H₂O and D₂O at 25°C Data based on analogous compounds to illustrate the effect of deuteration of the solvent.
| Solvent | CMC (mol/L) |
| H₂O | ~8.3 x 10⁻³ |
| D₂O | ~8.0 x 10⁻³ |
This interactive table is based on data for Sodium Dodecyl Sulfate, a shorter-chain analog, as a proxy to demonstrate the expected effect of deuteration.
The micellization of ionic surfactants like this compound is highly sensitive to environmental conditions.
Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), significantly lowers the CMC of anionic surfactants. put.ac.irresearchgate.net The added counterions (e.g., Na⁺) screen the electrostatic repulsion between the negatively charged sulfate head groups at the micelle surface. researchgate.net This reduction in repulsion allows the surfactant molecules to aggregate more easily and at a lower concentration. researchgate.net The effectiveness of the electrolyte in lowering the CMC depends on the nature and concentration of its ions. researchgate.netjsirjournal.com Divalent cations (e.g., Ca²⁺) are generally more effective at reducing CMC than monovalent cations (e.g., Na⁺) due to their stronger ability to neutralize head group charges. put.ac.ir
Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Typically, as the temperature increases, the CMC first decreases to a minimum value and then begins to increase. jsirjournal.com This behavior results from two opposing effects: an increase in temperature can decrease hydration of the hydrophilic head group, which favors micellization, but it also disrupts the structured water around the hydrophobic tail, which disfavors micellization. jsirjournal.com
Co-solvents: The presence of co-solvents, particularly organic molecules, can have a pronounced effect on the CMC. For instance, adding short-chain alcohols to the solution generally increases the CMC. The alcohol molecules can accumulate at the micelle-water interface, increasing the effective area per head group and making micelle formation less favorable. Alternatively, they can increase the solubility of the surfactant monomers in the bulk solution, thus requiring a higher concentration for aggregation to occur.
Micellar Structure and Morphological Characterization
Beyond the CMC, surfactant molecules aggregate into structures of specific sizes and shapes, which can evolve with changes in concentration, temperature, or the addition of other substances.
The micelles formed by sodium alkyl sulfates like this compound are typically spherical at concentrations just above the CMC. researchgate.net As the surfactant or salt concentration increases, these spherical micelles can grow and transition into larger, elongated structures such as cylindrical or rod-like micelles. researchgate.netumd.edu
The size and shape of these aggregates are characterized by several parameters:
Aggregation Number (N): This is the average number of surfactant molecules in a single micelle. For sodium alkyl sulfates, N increases with increasing alkyl chain length and with the addition of salt.
Hydrodynamic Radius (Rₕ): This represents the effective radius of the micelle as it moves through the solution. It can be measured using techniques like Dynamic Light Scattering (DLS). researchgate.net For spherical SDS micelles, the hydrodynamic radius is typically around 2-3 nm. researchgate.netnih.gov
Table 2: Typical Micellar Properties of Sodium Alkyl Sulfates Data based on analogous compounds like SDS to illustrate general characteristics.
| Property | Typical Value/Description | Influencing Factors |
| Shape | Spherical, transitioning to cylindrical/rod-like | Surfactant concentration, electrolyte concentration |
| Aggregation Number (N) | 50 - 200+ | Alkyl chain length, electrolyte concentration |
| Hydrodynamic Radius (Rₕ) | 2 - 10+ nm | Micelle shape and size |
This interactive table provides a general overview based on data for Sodium Dodecyl Sulfate.
The interior of a micelle, formed by the hydrophobic alkyl chains, is often described as a liquid-like, nonpolar microenvironment. However, this core is not entirely anhydrous. Studies using techniques such as fluorescence and NMR spectroscopy indicate that water molecules can penetrate the micellar core to some extent. The degree of water penetration is greatest near the polar head groups and decreases significantly towards the center of the core. The alkyl chains within the core are not static; they possess considerable conformational freedom and mobility, similar to a liquid hydrocarbon. This dynamic nature is crucial for the micelle's ability to solubilize nonpolar substances.
Formation of Mixed Micelles and Interactions with Other Amphiphilic Compounds
In many practical scenarios, surfactants are used as mixtures. When this compound is mixed with another amphiphilic compound, such as a nonionic surfactant, they can co-assemble to form "mixed micelles." amazonaws.com The formation of mixed micelles often leads to synergistic effects, where the properties of the mixture are more favorable than those of the individual components. nih.gov
The key characteristics of mixed micellization include:
CMC Reduction: The CMC of a mixture of an ionic and a nonionic surfactant is often lower than the CMC of either surfactant alone. The incorporation of nonionic surfactants into the micelle reduces the electrostatic repulsion between the ionic head groups, making aggregation more favorable. nih.gov
Changes in Micelle Size and Shape: The addition of a nonionic surfactant to an ionic one can significantly alter the micelle's aggregation number and size. For example, mixing sodium dodecyl sulfate (SDS) with the nonionic surfactant dodecyl hexa(ethylene oxide) (C₁₂E₆) leads to an increase in the micelle's hydrodynamic radius. nih.govresearchgate.net
Modified Core Properties: The composition of the mixed micelle affects the polarity and microviscosity of its core. nih.gov For instance, increasing the proportion of an ionic surfactant in a mixed micelle with a nonionic one can lead to a more dehydrated (less polar) core structure. nih.gov
Interfacial Science and Adsorption Research
Adsorption at Fluid Interfaces (Air-Water, Oil-Water)
The amphiphilic nature of sodium hexadecyl sulfate (B86663), possessing a long hydrophobic hexadecyl chain and a hydrophilic sulfate headgroup, drives its accumulation at fluid interfaces such as the air-water and oil-water boundaries. This adsorption significantly reduces the interfacial tension.
The effectiveness of a surfactant is often quantified by its surface excess concentration (Γ), which is the excess concentration of the surfactant at the interface compared to the bulk solution, and the minimum area occupied by each molecule (A_min) at the interface. These parameters are crucial for understanding the packing and orientation of the surfactant molecules.
Table 1: Interfacial Properties of Sodium Dodecyl Sulfate (SDS) at 298 K
| System | Maximum Surface Excess (Γ_max) (mol/m²) | Minimum Area per Molecule (A_min) (Ų/molecule) |
|---|---|---|
| SDS in water | 3.7 x 10⁻⁶ | 45 |
This table presents representative data for SDS to illustrate the typical range of values for anionic surfactants. The addition of salt screens the electrostatic repulsion between the charged headgroups, allowing for tighter packing and thus a smaller area per molecule.
The longer hexadecyl chain of SHS would generally be expected to lead to stronger van der Waals interactions between the alkyl chains, potentially resulting in a more densely packed interfacial layer and a smaller area per molecule compared to SDS under similar conditions.
The interfacial films formed by surfactants are not static; they are dynamic systems where molecules undergo continuous adsorption, desorption, and reorganization. At the oil-water interface, studies on SDS have indicated that surfactant molecules can undergo reorientation. unipr.it This dynamic behavior is crucial for the stability of emulsions, as the interfacial film must be able to respond to mechanical stresses without rupturing. The flexibility of the alkyl tail and its interactions with the oil phase can lead to different packing arrangements compared to the air-water interface. unipr.it For sodium hexadecyl sulfate, the longer alkyl chain would likely enhance these interactions, potentially leading to more ordered or condensed film structures at the oil-water interface.
Interaction with Solid Substrates and Nanomaterials
The adsorption of sodium hexadecyl sulfate onto solid surfaces is critical for applications such as dispersion of nanoparticles, detergency, and modification of surface properties.
Carbon nanotubes (CNTs) are inherently hydrophobic and tend to bundle together in aqueous solutions. Surfactants like sodium hexadecyl sulfate are employed to non-covalently functionalize the CNT surface, enabling their dispersion. The hydrophobic alkyl tail of the surfactant adsorbs onto the graphitic surface of the CNT through van der Waals interactions, while the hydrophilic sulfate headgroup extends into the aqueous phase. nih.gov This creates an electrostatic and steric barrier that prevents the nanotubes from re-aggregating.
This method is an efficient way to create stable dispersions of CNTs for further processing and application without altering the intrinsic electronic properties of the nanotubes. nih.gov Dissipative particle dynamics simulations on the similar SDS have shown that for adsorption to occur on the interior surface of a single-walled carbon nanotube, the nanotube's diameter must be sufficiently large (e.g., ≥ 3 nm). mdpi.com
The structure of the adsorbed surfactant layer on a solid substrate depends on the surfactant concentration, the nature of the substrate, and the solution conditions. On hydrophobic surfaces like graphitized carbon black, sodium hexadecyl sulfate has been shown to form an adsorbed layer.
Research on the adsorption of SHS on thermally graphitized carbon black revealed a maximum adsorbed amount of approximately 0.35 mmol/g. core.ac.uk This corresponds to a limiting area of 0.50 nm² (or 50 Ų) per SHS molecule adsorbed on the surface. core.ac.uk This value indicates how the surfactant molecules are packed on the solid substrate. The adsorption process also significantly alters the surface charge of the material. For instance, the zeta potential of carbon black particles becomes more negative after the adsorption of the anionic SHS, confirming the modification of the surface properties. researchgate.net
Table 2: Adsorption Characteristics of Sodium Hexadecyl Sulfate (SHS) on Graphitized Carbon Black
| Parameter | Value | Reference |
|---|---|---|
| Maximum Adsorption | ~0.35 mmol/g | core.ac.uk |
These studies demonstrate that by controlling the adsorption of surfactants like sodium hexadecyl sulfate, the surface properties of materials can be precisely tailored for specific applications.
Computational and Theoretical Modeling of Deuterated Systems
Molecular Dynamics (MD) Simulations of Deuterated Surfactant Aggregates
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecular systems. For deuterated surfactants, MD simulations can elucidate how the substitution of hydrogen with deuterium (B1214612) influences the formation and structure of aggregates like micelles.
MD simulations have been instrumental in observing the spontaneous aggregation of surfactants from a random distribution in solution to the formation of ordered micelles. core.ac.ukrug.nl This process is typically characterized by a multi-stage kinetic pathway. Initially, individual surfactant molecules (unimers) rapidly coalesce into smaller, disordered aggregates. Over time, these smaller clusters merge and reorganize into larger, more stable structures, eventually reaching an equilibrium state characterized by well-defined spherical or cylindrical micelles. core.ac.uk
The timescale for micellization can vary from nanoseconds to microseconds, depending on factors like surfactant concentration and architecture. core.ac.uknih.gov Simulations can track key parameters such as the aggregation number (the number of surfactant molecules per micelle) and the shape and size of the resulting aggregates. For instance, at lower concentrations, surfactants tend to form spherical micelles, while at higher concentrations, they may aggregate into worm-like or cylindrical structures to minimize unfavorable hydrocarbon-water contacts. core.ac.ukrug.nl
Table 1: Representative Parameters from a Hypothetical MD Simulation of Surfactant Micellization
This table illustrates typical parameters and results from MD simulations of surfactant self-assembly, contextualized for a deuterated system. Actual values would be specific to the force field and simulation conditions used.
| Parameter | Value | Description |
| System Composition | 100 Sodium hexadecyl sulfate-d33, 25,000 Water Molecules, 100 Na+ ions | The number and type of molecules in the simulation box. |
| Simulation Time | 500 ns | The total duration of the simulation, sufficient to observe micelle formation. |
| Temperature | 298 K | The simulated temperature, maintained using a thermostat. |
| Pressure | 1 bar | The simulated pressure, maintained using a barostat. |
| Final Aggregate Shape | Spherical Micelle | The equilibrium structure adopted by the surfactant aggregate. core.ac.uk |
| Equilibrium Aggregation No. | ~85 | The average number of surfactant molecules in the final micelle. |
MD simulations provide a high-resolution view of the complex interactions occurring at the micelle-water interface. This region is critical to the stability and properties of the aggregate. Simulations can precisely map the distribution of counter-ions (Na+) and water molecules around the negatively charged sulfate (B86663) headgroups of the surfactant molecules. nih.gov
Analyses such as Radial Distribution Functions (RDFs) reveal the probability of finding a particle (e.g., a sodium ion or a water oxygen atom) at a certain distance from a reference point (e.g., the sulfur atom of the headgroup). These analyses show that counter-ions are not uniformly distributed but form a condensed layer around the micelle surface, effectively screening the electrostatic repulsion between the charged headgroups. nih.gov This screening is crucial for the formation of stable, compact micelles.
For this compound, the deuterated alkyl tails also play a role in interfacial structure. The altered vibrational properties of C-D bonds compared to C-H bonds can lead to subtle differences in the packing and conformational ordering of the hydrocarbon chains within the micellar core. researchgate.net These changes can, in turn, influence the curvature of the micelle surface and the precise geometry of the headgroup region, thereby affecting the binding of counter-ions and the structure of the surrounding water.
Quantum Chemical Calculations for Isotopic Effects on Molecular Properties and Reactivity
Quantum chemical (QC) calculations are employed to study the electronic structure and energetic properties of molecules with high accuracy. These methods are essential for understanding the fundamental consequences of isotopic substitution, which are rooted in quantum mechanics.
Within the Born-Oppenheimer approximation, the potential energy surface of a molecule is independent of the isotopic composition of its nuclei. researchgate.neticm.edu.pl However, the vibrational energy levels of the molecule are mass-dependent. Replacing lighter hydrogen atoms with heavier deuterium atoms in the alkyl chain of Sodium hexadecyl sulfate leads to lower vibrational frequencies for the C-D stretching and bending modes. This, in turn, lowers the molecule's zero-point energy (ZPE), which is the residual vibrational energy present even at absolute zero temperature. researchgate.net
These differences in vibrational energy can manifest as isotopic effects on various molecular properties and reactivity. Path-integral molecular dynamics (PIMD) simulations, which incorporate nuclear quantum effects, can be used to calculate the magnitude of these effects on thermodynamic properties. nih.gov QC calculations can precisely determine the charge distribution within the surfactant molecule, showing that the negative charge is not entirely localized on the sulfate headgroup but is partially delocalized over adjacent atoms, including those in the alkyl tail. 66.39.60 While deuteration does not significantly alter this electronic charge distribution, the resulting changes in vibrational dynamics can influence the molecule's polarizability and its interactions with neighboring molecules.
Table 2: Conceptual Comparison of Vibrational Properties for Protonated and Deuterated Alkyl Chain Segments
This table provides an illustrative comparison based on the principles of vibrational spectroscopy and quantum chemistry. The values are representative and not from a specific calculation on this compound.
| Vibrational Mode | C-H Segment (cm⁻¹) | C-D Segment (cm⁻¹) | Isotopic Effect |
| Symmetric Stretch | ~2850 | ~2100 | Lower frequency due to increased reduced mass. |
| Asymmetric Stretch | ~2920 | ~2200 | Lower frequency due to increased reduced mass. |
| Bending (Scissoring) | ~1460 | ~1050 | Lower frequency due to increased reduced mass. |
| Zero-Point Energy (ZPE) | Higher | Lower | The sum of all vibrational mode energies is lower for the deuterated species. researchgate.net |
Development and Validation of Force Fields for Deuterated Surfactant Systems
The accuracy of classical MD simulations is critically dependent on the quality of the underlying force field—a set of parameters and equations that defines the potential energy of the system. nih.govpsgraw.com For standard biomolecules and organic compounds, well-established force fields like CHARMM, AMBER, and OPLS exist. nih.gov However, accurately modeling deuterated systems often requires special consideration.
A simplistic approach of merely substituting the mass of hydrogen with that of deuterium in a standard force field often fails to capture the subtle but important consequences of isotopic substitution. researchgate.net This "naïve" mass substitution does not account for the changes in intramolecular vibrations that arise from the mass change. As a result, such models may fail to reproduce experimentally observed isotope effects on phase behavior or other physical properties. researchgate.net
A more rigorous approach involves the re-parameterization of the force field specifically for the deuterated molecule. researchgate.net This process typically involves using high-level quantum chemical calculations to compute the vibrational frequencies of the deuterated molecule. The bonded terms of the force field (bond lengths, angles, and dihedral parameters) are then adjusted to reproduce these quantum mechanical vibrational dynamics as accurately as possible within the classical framework. researchgate.net This ensures that the simulation more faithfully represents the true intramolecular and, consequently, intermolecular interactions of the deuterated species. Validation is then performed by comparing simulation results for macroscopic properties, such as density or aggregation behavior, against available experimental data for deuterated systems.
Applications in Advanced Research Models Excluding Clinical Human Studies
Membrane Mimetic Systems and Membrane Protein Solubilization Research
The study of integral membrane proteins, which play vital roles in cellular function, is challenging due to their hydrophobic nature. These proteins require a membrane-like environment to maintain their native structure and function once removed from the cell. mdpi.com Detergents like sodium hexadecyl sulfate (B86663) are used to create these artificial membrane environments, known as membrane mimetics. mdpi.comresearchgate.net The deuterated variant, sodium hexadecyl sulfate-d33, is especially useful in structural biology techniques that can distinguish between hydrogen and deuterium (B1214612). tandfonline.comsaudijournals.com
Sodium hexadecyl sulfate is known to form complexes with proteins, often inducing helical structures. nih.gov Understanding the structure and dynamics of these protein-detergent complexes is essential for interpreting experimental results. uni-saarland.de The use of the deuterated form, often in conjunction with its non-deuterated counterpart, is pivotal for techniques like Small-Angle Neutron Scattering (SANS). tandfonline.comepj.org
SANS with contrast variation allows researchers to selectively highlight different components of a complex. saudijournals.comfrontiersin.org By using a deuterated detergent like this compound to solubilize a non-deuterated (hydrogenous) protein, the detergent's scattering signal can be "matched out" by performing the experiment in heavy water (D₂O). saudijournals.com This effectively makes the detergent invisible to the neutrons, allowing for the direct observation of the protein's shape and conformational state within the micelle. saudijournals.comspringernature.com This approach has been used to study the multimeric forms and substrate-induced conformational changes of membrane proteins. tandfonline.com For instance, studies on various proteins have demonstrated that they form "pearl-necklace" structures with sodium alkyl sulfates, where detergent micelles decorate the unfolded polypeptide chain. nih.govaps.org
Molecular dynamics simulations complement these experimental techniques by providing atomistic details of the protein-detergent interactions and the dynamic nature of the detergent corona surrounding the protein. nih.govuni-saarland.descispace.com
Table 1: Techniques Utilizing Deuterated Detergents for Protein Complex Studies
| Technique | Purpose | Advantage of Deuteration | Key Findings |
|---|---|---|---|
| Small-Angle Neutron Scattering (SANS) | Determine shape, size, and conformational changes of protein-detergent complexes. epj.orgspringernature.com | Allows for contrast matching, making the detergent "invisible" to neutrons to isolate the protein's signal. saudijournals.com | Revealed different shapes and multimeric states of membrane proteins under varying conditions. tandfonline.com |
| Solution-State Nuclear Magnetic Resonance (NMR) | Determine high-resolution structures and dynamics of membrane proteins. nih.gov | Eliminates interfering proton signals from the detergent, reducing spectral complexity and line broadening. tandfonline.comnih.gov | Enabled determination of structures for numerous small α-helical membrane proteins and peptides in detergent micelles. tandfonline.com |
| Single-Crystal Neutron Diffraction | Study protein-detergent interactions at the atomic level in a crystalline state. tandfonline.com | Increases the contrast between the protein and the detergent molecules. tandfonline.com | Revealed how detergent molecules bind to the hydrophobic regions of membrane proteins. tandfonline.com |
Model lipid membranes, such as vesicles or bilayers, are essential tools for studying how substances cross biological barriers. cambridge.org Surfactants like sodium hexadecyl sulfate can insert into these lipid bilayers, altering their properties and eventually leading to their solubilization into mixed micelles. nih.govnih.govresearchgate.net This process is critical for understanding membrane disruption and permeability. nih.gov
Enzymatic Interactions and Biochemical Pathway Tracing
The isotopic stability of this compound makes it a valuable tool for probing enzymatic systems and tracing metabolic processes in non-human and in vitro models. medchemexpress.com
The replacement of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov While primary KIEs are typically observed when a C-H bond is broken at the reaction's rate-limiting step, secondary or solvent isotope effects can also provide mechanistic insights. nih.govmdpi.com
In the context of this compound, the deuteration is on the alkyl tail, which is not directly involved in catalysis. However, the surfactant micelle can act as a microenvironment that influences enzyme conformation and substrate partitioning. Changes in the physical properties of the micelle due to deuteration could subtly affect enzyme-substrate binding or the enzyme's conformational dynamics, which could be reflected in altered reaction kinetics. iu.edu While direct, large KIEs from the deuterated tail are not expected, studying enzymatic reactions in the presence of both hydrogenous and deuterated surfactant micelles can help dissect the influence of the micellar environment on catalysis. mdpi.comscilit.com
Stable isotope tracers are fundamental tools in metabolomics for elucidating metabolic pathways. nih.govnih.gov Molecules labeled with heavy isotopes like deuterium (²H) can be administered to a biological system, and their metabolic fate can be tracked using mass spectrometry (MS) or NMR. nih.gov
This compound can be used as a tracer to study the breakdown or modification of alkyl sulfates by enzymes in various non-human organisms or in vitro enzymatic assays. By following the appearance of the deuterium label in downstream metabolites, researchers can map out the metabolic pathways involved. nih.gov Mass spectrometry is particularly well-suited for this, as it can distinguish between the mass of the deuterated compound and its unlabeled counterparts, allowing for precise quantification of metabolic flux. nih.gov
Role in Colloid Science and Materials Formulation Research
Sodium hexadecyl sulfate is an anionic surfactant that self-assembles in water to form colloidal structures, primarily micelles, above a certain concentration known as the critical micelle concentration (CMC). nih.gov The structure, size, shape, and interactions of these micelles are of fundamental interest in colloid science and have implications for materials formulation in various industries. researchgate.net
Small-Angle Neutron Scattering (SANS) is a premier technique for studying the nanostructure of these micelles. nih.gov The significant difference in neutron scattering length between hydrogen and deuterium makes isotopic labeling essential. saudijournals.com By using this compound in a hydrogenous solvent (H₂O), the contrast is maximized, providing a strong signal from the micelles. Conversely, using the deuterated surfactant in a deuterated solvent (D₂O) can highlight interactions or specific components. nih.govrsc.org
SANS studies using deuterated sodium alkyl sulfates have provided detailed information on micellar properties, including their shape (often found to be ellipsoidal), aggregation number (the number of surfactant molecules per micelle), and how these properties change with temperature, concentration, and the addition of other substances like salts or polymers. nih.govcsun.eduresearchgate.net
Table 2: Micellar Properties of Sodium Alkyl Sulfates Determined by SANS with Deuteration
| Property | Description | Influence of Temperature/Concentration | Role of Deuteration |
|---|---|---|---|
| Micelle Shape | The three-dimensional geometry of the self-assembled surfactant molecules. | Can transition from spherical to ellipsoidal (oblate or prolate) with changes in conditions. nih.govresearchgate.net | Provides the necessary contrast to accurately model the scattering data and determine the shape. nih.gov |
| Aggregation Number (N_agg) | The average number of surfactant molecules in a single micelle. | Tends to decrease with increasing temperature and can increase with surfactant concentration. nih.govcsun.edu | Enables precise determination of micelle size, from which the aggregation number is calculated. nih.gov |
| Molecular Exchange Dynamics | The rate at which surfactant molecules exchange between micelles and the bulk solution. | Can be influenced by surfactant and salt concentrations. rsc.org | Time-resolved SANS studies comparing deuterated and hydrogenous micelles directly measure the randomization process. rsc.org |
Development of Novel Colloidal Dispersions and Emulsions
There is no available information from the search results detailing the use of this compound in the development of novel colloidal dispersions and emulsions.
Fundamental Studies of Foam and Film Stability Mechanisms
There is no available information from the search results regarding the application of this compound in fundamental studies of foam and film stability mechanisms.
Environmental Research Methodologies for Tracing Surfactant Fate
Tracer Studies for Biodegradation Pathways in Laboratory and Environmental Models
Tracer studies using Sodium hexadecyl sulfate-d33 are instrumental in elucidating the biodegradation pathways of long-chain alkyl sulfates. By introducing a known quantity of the deuterated surfactant into controlled laboratory microcosms or simulated environmental models, scientists can track its transformation over time. hutton.ac.uk These models can range from simple aqueous solutions containing specific microbial consortia to more complex systems like activated sludge reactors or sediment-water columns. researchgate.net
The primary advantage of using a deuterated tracer is the ability to distinguish the tracer compound and its breakdown products from the background presence of the non-labeled surfactant. acs.org Analysis is typically performed using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). alfa-chemistry.comresearchgate.net These methods can separate and identify compounds based on their mass-to-charge ratio, allowing for the detection of the deuterium-labeled molecules.
Through these tracer studies, researchers can identify the initial steps of biodegradation, which for alkyl sulfates typically involves the enzymatic cleavage of the sulfate (B86663) ester bond, followed by the oxidation of the resulting fatty alcohol. researchgate.net By monitoring the disappearance of the parent this compound and the appearance of deuterated metabolites, the complete degradation pathway can be mapped.
Table 1: Illustrative Biodegradation Data for this compound in a Laboratory Microcosm
| Time (days) | This compound Concentration (µg/L) | Deuterated Hexadecanol Concentration (µg/L) | % Biodegradation |
| 0 | 1000 | 0 | 0 |
| 2 | 750 | 220 | 25 |
| 5 | 400 | 550 | 60 |
| 10 | 150 | 780 | 85 |
| 20 | <10 | 120 (further degraded) | >99 |
Note: This data is illustrative of expected trends in a biodegradation study and is not derived from a specific experimental result for this compound.
Investigation of Environmental Transport and Partitioning Mechanisms
Understanding how a surfactant moves through and partitions between different environmental compartments is crucial for assessing its potential exposure and risk. This compound serves as an excellent tracer for these investigations due to its environmental stability and the ability to detect it at very low concentrations. zeochem.commdpi.com
Sorption Studies in Simulated Soil and Sediment Systems
Sorption, the process by which a chemical binds to solid particles, significantly influences the environmental mobility of surfactants. beamreach.org To quantify the sorption of sodium hexadecyl sulfate, laboratory batch equilibrium studies are often conducted using this compound. In these experiments, a solution of the deuterated surfactant is mixed with a known amount of soil or sediment. The mixture is agitated until equilibrium is reached, after which the solid and aqueous phases are separated.
The concentration of this compound remaining in the aqueous phase is measured, and the amount sorbed to the solid phase is calculated by difference. This allows for the determination of the soil-water distribution coefficient (Kd), a key parameter in environmental fate modeling. The use of the deuterated form ensures that the measurements are not confounded by any pre-existing non-labeled surfactant in the soil or sediment samples. nih.govresearchgate.netbohrium.com
Table 2: Example Sorption Isotherm Data for this compound on Simulated Sediment
| Equilibrium Aqueous Concentration (Ce) (mg/L) | Amount Sorbed (qe) (mg/kg) |
| 0.5 | 10.2 |
| 1.0 | 21.5 |
| 2.5 | 55.8 |
| 5.0 | 115.3 |
| 10.0 | 240.1 |
Note: This table represents hypothetical data to illustrate the results of a sorption study.
Aquatic Environmental Fate Studies in Controlled Laboratory Settings
The fate of surfactants in aquatic environments is influenced by a combination of biotic and abiotic processes, including biodegradation, hydrolysis, photolysis, and partitioning to suspended solids and sediments. nih.gov Controlled laboratory studies using this compound can isolate and quantify the contribution of these different processes.
Aquatic microcosms or mesocosms, which are designed to simulate natural aquatic environments, are dosed with the deuterated surfactant. Water, sediment, and biota samples are collected over time and analyzed for the presence of this compound and its degradation products. By manipulating experimental conditions, such as light exposure or the presence of microorganisms, the significance of different degradation pathways can be determined. These studies provide critical data for developing and validating environmental fate models that predict the concentration and persistence of surfactants in aquatic systems. nih.goverasm.org
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Sodium Hexadecyl Sulfate-d33 with high isotopic purity?
- Methodological Answer : this compound is synthesized by replacing all 33 hydrogen atoms in the hexadecyl chain with deuterium. Key steps include:
- Using deuterated precursors (e.g., hexadecanol-d33) and sulfation agents under anhydrous conditions to minimize proton back-exchange.
- Validating isotopic purity (>99 atom % D) via mass spectrometry or NMR to confirm complete deuteration .
- Purification via recrystallization in deuterated solvents (e.g., D2O) to avoid contamination .
Q. How should researchers characterize the chemical stability of this compound under experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., melting point ~178°C for non-deuterated analog; deuterated variants may show slight shifts) .
- Hydrolytic Stability : Conduct pH-dependent stability studies in D2O buffers (e.g., 0.01 M phosphate, pH 7) with periodic FTIR or LC-MS monitoring of sulfate ester bond integrity .
- Storage Recommendations : Store in argon-purged, airtight containers at ≤4°C to prevent isotopic exchange or oxidation .
Q. What analytical techniques are optimal for quantifying this compound in mixed surfactant systems?
- Methodological Answer :
- HPLC with Charged Aerosol Detection (CAD) : Separates deuterated and non-deuterated surfactants based on hydrophobicity differences. Use a C18 column with a gradient of acetonitrile/D2O .
- Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies D/H ratios to confirm isotopic enrichment .
- Validation : Cross-validate with USP-grade reference standards (e.g., Sodium Dodecyl Sulfate) for method accuracy .
Advanced Research Questions
Q. How can isotopic effects of this compound impact micelle formation kinetics in deuterated solvents?
- Methodological Answer :
- Critical Micelle Concentration (CMC) : Compare CMC values in H2O vs. D2O using conductivity or surface tension measurements. Deuteration increases hydrophobic interactions, potentially lowering CMC by 10–15% .
- Kinetic Studies : Use stopped-flow spectroscopy to monitor micelle assembly rates. Deuterated chains may slow dynamics due to increased molecular mass .
- Contradiction Resolution : If data conflicts with non-deuterated analogs, verify solvent isotopic composition (e.g., residual H2O in D2O) via Karl Fischer titration .
Q. What strategies resolve discrepancies in deuterium isotope effect (DIE) studies involving this compound in enzymatic assays?
- Methodological Answer :
- Controlled Experimental Design :
- Use parallel assays with H2O/D2O-matched buffers to isolate solvent vs. surfactant isotopic effects .
- Validate enzyme activity with non-ionic deuterated surfactants (e.g., Triton X-100-d33) as controls .
- Data Normalization : Apply multivariate analysis to account for solvent viscosity and pH differences in D2O, which can skew kinetic parameters .
Q. How to optimize chromatographic separation of this compound from its non-deuterated analog in complex matrices?
- Methodological Answer :
- Ion-Pair Chromatography : Use sodium 1-heptanesulfonate (0.05 M in D2O) as an ion-pairing agent with a C8 column. Deuteration increases retention time by ~2–3 minutes due to mass differences .
- High-Resolution MS/MS : Employ Q-TOF systems to distinguish isotopic clusters (e.g., m/z 377.69 for d33 vs. 344.49 for non-deuterated) .
- Method Validation : Adhere to USP Chapter 〈1225〉 guidelines for precision (RSD <2%) and detection limits (LOQ ≤0.1 μg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
